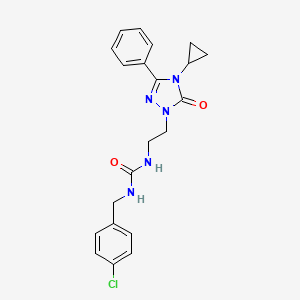

![molecular formula C14H14ClNO3S B2655064 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene CAS No. 65193-52-4](/img/structure/B2655064.png)

3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

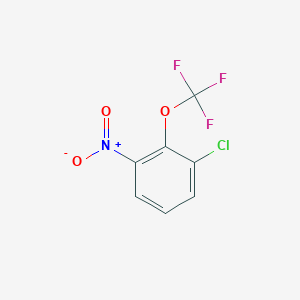

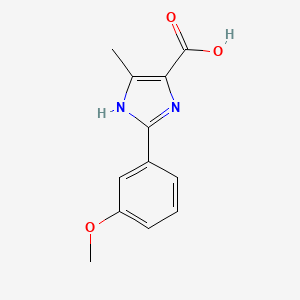

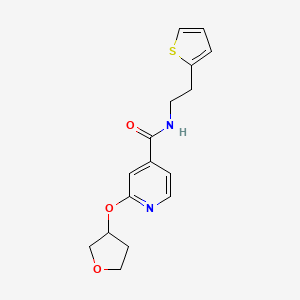

3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene, or 4-Chlorophenylsulfonyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene (CPSOD), is a heterocyclic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a member of the azatricyclic family of compounds and is composed of a sulfur atom and a single ring structure. CPSOD has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of related tricyclic amides and sulfonamides, which include compounds similar to 3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene. For example, Kas’yan et al. (2005) synthesized 4-azatricyclo[5.2.1.02,6]dec-8-ene and its reactions with various benzoyl and sulfonyl chlorides, followed by epoxidation with peroxyphthalic acid. The structural confirmation of these compounds was achieved using IR, 1H and 13C NMR spectroscopy, and mass spectrometry (Kas’yan et al., 2005).

Catalysis and Oxidation

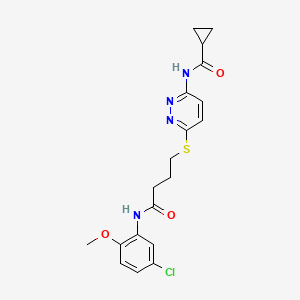

Research involving oxo-rhenium complexes demonstrates their efficiency in catalyzing the oxidation of alcohols using sulfoxides as oxidant agents. Sousa et al. (2013) found that the catalytic system involving bis(4-chlorophenyl) sulfoxide was efficient for the oxidation of primary and secondary alcohols to corresponding aldehydes and ketones (Sousa et al., 2013).

Potential Antiviral Activity

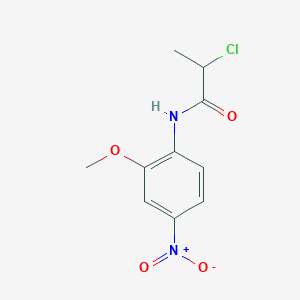

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Chemiluminescence Applications

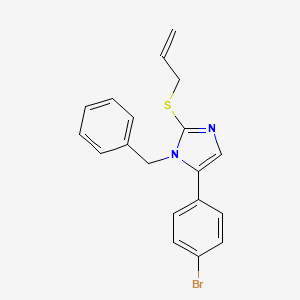

The study by Watanabe et al. (2010) on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes highlights the use of these compounds in chemiluminescence. Their research revealed that base-induced decomposition of these dioxetanes in DMSO produced light, suggesting applications in chemiluminescent assays (Watanabe et al., 2010).

Polymer Chemistry

The research by Rusu et al. (2007) on poly(azomethine sulfone)s, synthesized by reacting bis(4-chlorophenyl)sulfone with bisphenols, investigated the thermoelectric properties of these polymers. They found semiconducting properties in these materials, suggesting potential applications in polymer electronics (Rusu et al., 2007).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-11-1-3-13(4-2-11)20(17,18)16-8-10-7-12-5-6-14(10,9-16)19-12/h1-6,10,12H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSAIZSSSKUPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC23C=CC1O3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)

![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)